TH34, chemically known as 3-(benzylamino)-N-hydroxy-4-methylbenzamide, is a selective inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting HDAC-8 and HDAC-10. [] Histone acetylation balance plays a crucial role in epigenetic regulation of gene expression, and dysregulation of this balance is implicated in various diseases, including cancer. []
Mechanism of Action
TH34 exerts its biological activity through the selective inhibition of HDAC-8 and HDAC-10. [] By inhibiting these enzymes, TH34 disrupts the balance of histone acetylation, leading to an increase in the acetylation of histone proteins. [] This increase in histone acetylation can alter the accessibility of DNA to transcription factors, ultimately affecting gene expression. [] In the context of cancer, TH34-mediated HDAC inhibition has been shown to induce DNA damage and cell death in neuroblastoma cell lines. []
Applications
Neuroblastoma Treatment: TH34 has demonstrated significant anti-cancer activity against human high-grade neuroblastoma cell lines. [] It induces DNA damage-mediated cell death in these cells, suggesting its potential as a therapeutic agent for this aggressive childhood cancer. []
Overcoming Chemotherapy Resistance: HDAC-10, a target of TH34, has been implicated in chemotherapy resistance. [] By inhibiting HDAC-10, TH34 could potentially sensitize cancer cells to chemotherapy, improving treatment outcomes. []
Related Compounds
TH34 is a selective histone deacetylase (HDAC) inhibitor with a preference for HDAC8 and HDAC10. This section explores compounds structurally related to TH34 or mentioned within the context of HDAC inhibition research.
Tubastatin A
Compound Description: Tubastatin A is a selective inhibitor of HDAC6.
Relevance: Although Tubastatin A primarily targets HDAC6, it was discovered to bind efficiently to HDAC10, prompting the development of structurally related analogs as potential HDAC10 inhibitors. This makes it relevant to TH34, a selective inhibitor of HDAC10.
Tricyclic HDAC inhibitors (25-30)
Compound Description: This refers to a series of tricyclic compounds (numbered 25-30) investigated as HDAC inhibitors. While specific details about these compounds are not provided in the abstract, their classification suggests structural similarities and shared targets with TH34.
Relevance: The development and investigation of these tricyclic compounds were part of the search for potent and selective HDAC inhibitors, similar to TH34.
Bicyclic HDAC inhibitors (31-42)
Compound Description: This refers to another series of compounds (numbered 31-42), but with a bicyclic structure, explored for their HDAC inhibitory activity.
Relevance: Similar to the tricyclic series, these bicyclic compounds are relevant to TH34 as they represent different structural classes investigated in the pursuit of effective HDAC inhibitors.
Compound 36
Compound Description: Compound 36 is a specific compound within the bicyclic series that demonstrated a favorable pharmacological profile as an HDAC inhibitor. It showed a pIC50 of 8.4 for HDAC10 and pIC50 values ranging from 5.2 to 6.4 for Class I HDACs.
Relevance: Compound 36's potency and selectivity towards HDAC10 make it a significant point of comparison to TH34, potentially revealing structure-activity relationships important for HDAC10 inhibition.
Hydroxamic Acid Derivatives
Compound Description: The mention of hydroxamic acid in relation to TH34 suggests that TH34 itself might be a hydroxamic acid derivative or that hydroxamic acid derivatives are relevant to its development as an HDAC inhibitor. Hydroxamic acids are known to chelate zinc ions, a key feature in the mechanism of HDAC inhibition.
Relevance: The potential structural similarity of TH34 to hydroxamic acid derivatives highlights a crucial aspect of its activity and potential mechanism of action as an HDAC inhibitor.
Hybrid Derivatives (46d, 46e, and 46g)
Compound Description: These hybrid derivatives represent compounds designed to target both HDAC8 and HDAC10, potentially combining structural elements crucial for inhibiting both enzymes.
Relevance: These hybrid derivatives are relevant to TH34 due to their dual targeting of HDAC8 and HDAC10, similar to TH34. Comparing their structures and activities could provide insights into the structural features responsible for dual inhibition.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted at positions 1, 6, and 7 by 2,4-difluorophenyl, fluorine, and 3-methylpiperazin-1-yl groups, respectively. It is a quinolone, an amino acid, a monocarboxylic acid, an organofluorine compound, a secondary amino compound, a tertiary amino compound, a N-arylpiperazine and a quinolone antibiotic. Temafloxacin is an antibiotic agent belonging to the fluoroquinolone drug class. It was first approved for use in the U.S. market in 1992, but was withdrawn shortly due to the reports of serious adverse reactions, such as allergic reactions and hemolyric anemia, resulting in three deaths.
Temarotene is a synthetic bioactive retinoid with differentiation inducing and potential antineoplastic activities. Like other retinoic acid agents, temarotene binds to and activates retinoic acid receptors (RARs), thereby altering the expression of certain genes leading to cell differentiation and decreased cell proliferation in susceptible cells.
Temephos appears as white crystalline solid or liquid (above 87 °F). Used as an insecticide. Technical grade is a viscous brown liquid. (NIOSH, 2024) Temephos is an organic sulfide that is diphenyl sulfide in which the hydrogen at the para position of each of the phenyl groups has been replaced by a (dimethoxyphosphorothioyl)oxy group. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide, an agrochemical and an ectoparasiticide. It is an organic thiophosphate, an organothiophosphate insecticide and an organic sulfide. It is functionally related to a 4,4'-thiodiphenol. Diphos has been used in trials studying the treatment of Plasmodium Falciparum Malaria. An organothiophosphate insecticide.
Temocapril is a dipeptide. Temocapril is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor not approved for use in the United States, but is approved in Japan and South Korea. Temocapril can also be used in hemodialysis patients without risk of serious accumulation.
Temocaprilat is a non-proteinogenic alpha-amino acid. Temocaprilat is an angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Temocaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Temocaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
Temoporfin is a member of chlorins. It has a role as a photosensitizing agent. Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan. Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.